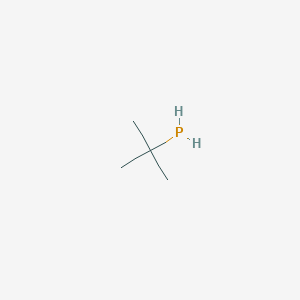

t-butylphosphine

Vue d'ensemble

Description

tert-Butylphosphine is a reactant in the synthesis of phosphine ligands in metal complexes.

Applications De Recherche Scientifique

Stabilisation des nanoparticules de palladium

Le t-butylphosphine a été utilisé comme stabilisateur pour la formation de nanoparticules de palladium (PdNPs). Les PdNPs stabilisées par le this compound ont été appliquées comme catalyseurs dans la réaction de couplage croisé de Suzuki . La présence de this compound empêche l'agglomération et la précipitation pendant la réaction catalytique .

2. Synthèse de sels de phosphonium stériquement empêchés L'étude des propriétés chimiques du this compound a mené à la synthèse du premier membre des sels de phosphonium stériquement empêchés, l'iodure de tri-tert-butyl (méthyl)phosphonium .

Précurseur du phosphorene

Le this compound a été utilisé comme précurseur du tri-tert-butyl (méthylène)phosphorene .

Ligand pour les réactions de couplage croisé

Le this compound est un ligand approprié pour diverses réactions de couplage croisé telles que le couplage de Suzuki-Miyaura, le couplage de Stille, le couplage de Sonogashira, le couplage de Negishi, le couplage croisé de Buchwald-Hartwig et la réaction de Heck .

Synthèse de sels organiques complexes

Le this compound a été utilisé dans la synthèse de sels organiques complexes, qui ont suscité un intérêt particulier en raison de leurs caractéristiques attrayantes telles que la grande variabilité de la structure, la volatilité et l'inflammabilité limitées, la large plage de température de l'état liquide, la stabilité thermique et chimique, la large fenêtre de potentiel électrochimique et la solubilité et la miscibilité réglables .

Activité biologique

Les sels organiques synthétisés à l'aide de this compound présentent une activité biologique très variable .

Mécanisme D'action

Target of Action

Tert-Butylphosphine is most commonly encountered as a ligand in transition metal complexes . It serves as a catalyst modifier in various chemical reactions . The primary targets of Terthis compound are therefore the transition metals in these complexes.

Mode of Action

Terthis compound interacts with its targets through a process known as ligand binding. As a ligand, it donates a pair of its electrons to form a coordinate covalent bond with a transition metal. This interaction results in the formation of a metal-ligand complex, which can then participate in further chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Terthis compound can vary depending on the specific reaction it is involved in. It is known to play a role in various types of coupling reactions, including cross couplings, addition reactions, buchwald-hartwig cross coupling reaction, heck reaction, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Pharmacokinetics

Like other phosphines, it is likely to be poorly soluble in water and more soluble in organic solvents . This could impact its bioavailability and distribution within a system.

Result of Action

The molecular and cellular effects of Terthis compound’s action are primarily seen in the changes it induces in the transition metal complexes it interacts with. By forming a coordinate covalent bond with the metal, it alters the electronic structure of the complex, which can enable or enhance certain types of chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Terthis compound. For instance, temperature and pH can affect the efficiency of enzyme activity, including the disruption of hydrogen bonds that provide enzyme structure . Furthermore, the presence of oxygen can lead to the oxidation of Terthis compound to form the corresponding phosphine oxide .

Analyse Biochimique

Biochemical Properties

t-Butylphosphine is primarily used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations and other asymmetric reactions . It interacts with enzymes, proteins, and other biomolecules in these reactions, serving as a ligand to facilitate the reaction process .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a ligand in various chemical reactions. It can bind to metal ions in these reactions, facilitating the reaction process . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound would require further study.

Dosage Effects in Animal Models

It is generally regarded as toxic, and its biological effects can be manipulated by drug delivery strategies .

Metabolic Pathways

It is known to be used in the preparation of phosphine ligands in metal complexes for various chemical reactions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would require further study.

Propriétés

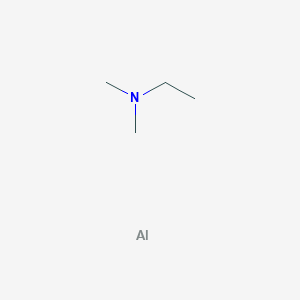

IUPAC Name |

tert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074396 | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2501-94-2 | |

| Record name | tert-Butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, (1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-butylphosphane?

A1: The molecular formula of tert-butylphosphane is C4H11P, and its molecular weight is 90.12 g/mol.

Q2: What are the characteristic spectroscopic features of tert-butylphosphane?

A2: tert-Butylphosphane exhibits distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in 1H and 31P NMR. The presence of the tert-butyl group results in a characteristic pattern in the 1H NMR spectrum. Additionally, infrared (IR) spectroscopy can provide information about the P-H and C-H bonds. [, , , ]

Q3: How does the steric bulk of the tert-butyl group influence the reactivity of tert-butylphosphane?

A3: The tert-butyl group, due to its significant steric bulk, imparts unique reactivity to tert-butylphosphane. It hinders nucleophilic attack at the phosphorus atom, making reactions like quaternization with alkyl halides less facile. This steric hindrance also influences the stability and reactivity of metal complexes containing tert-butylphosphane ligands. [, ]

Q4: How does the basicity of tert-butylphosphane compare to other phosphines?

A4: Studies using 1H NMR have shown that the basicity of tert-butylphosphane towards trimethylborane (BMe3) is comparable to dimethyl(dimethylamino)phosphine and greater than dimethylphenylphosphine. []

Q5: How can tert-butylphosphane be used to synthesize di-tert-butylphosphine?

A5: Di-terthis compound can be synthesized by reducing chloro(di-tert-butyl)phosphine with metals like activated zinc in THF. []

Q6: Can tert-butylphosphane act as a precursor for phosphorus-containing heterocycles?

A6: Yes, lithiated tert-butylphosphane can react with difluorosilanes to form (fluorosilyl)phosphanes, which can then undergo cyclization reactions to yield 1,3-diphospha-2,4-disilacyclobutanes. []

Q7: How does tert-butylphosphane react with perfluoro-2-phosphapropene?

A7: tert-Butylphosphane undergoes regioselective addition to perfluoro-2-phosphapropene (F3CP=CF2) to produce trifluoromethyl-1,3-diphosphane (tBu(H)PCF2P(H)CF3) as a mixture of diastereomers. []

Q8: What types of metal complexes can be formed with tert-butylphosphane?

A8: tert-Butylphosphane acts as a ligand in a wide range of metal complexes, including those of rhodium, iridium, palladium, platinum, nickel, and lanthanides. The complexes can be mononuclear, dinuclear, or polynuclear, and the tert-butylphosphane can coordinate in various modes, including terminal and bridging. [, , , , , , , , , ]

Q9: How does the steric bulk of tert-butylphosphane influence the properties of its metal complexes?

A9: The steric bulk of the tert-butyl groups significantly impacts the structure, stability, and reactivity of metal complexes. For instance, it can lead to unusual coordination geometries, enhance the stability of low-coordinate species, and influence the selectivity of catalytic reactions. [, , , ]

Q10: Can you provide specific examples of catalytic applications using tert-butylphosphane-containing complexes?

A10: Certainly! Rhodium complexes with tri-tert-butylphosphane have shown high catalytic activity in various reactions:

- Cyanation of Aryl Halides: Palladium catalysts with tri-terthis compound effectively catalyze the cyanation of aryl bromides and iodides at room temperature, providing a practical route to aryl nitriles. []

- Addition/Ring-Opening of Cyclobutanones: Rhodium(I) complexes bearing tri-terthis compound catalyze the addition/ring-opening reaction of aryl- and alkenylboronic acids to cyclobutanones, leading to the formation of ring-opened products. []

- Hydrogenation: Rhodium complexes containing terthis compound ligands exhibit high activity as hydrogenation catalysts, particularly for the reduction of alkenes and other unsaturated compounds. [, ]

- Oxidative Arylation of Aldehydes: Rhodium/tri-tert-butylphosphane catalyst systems facilitate the efficient cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates, offering a direct route to sterically hindered benzophenones. []

Q11: Has computational chemistry been used to study tert-butylphosphane and its complexes?

A11: Yes, computational methods like density functional theory (DFT) have been employed to study the bonding, structure, and reactivity of tert-butylphosphane-containing compounds, including metal complexes. These calculations can provide valuable insights into reaction mechanisms, electronic properties, and the role of steric effects. []

Q12: How do structural modifications of tert-butylphosphane affect its activity?

A12: Variations in the substituents on the phosphorus atom can significantly influence the steric and electronic properties of the phosphine ligand, affecting its coordination ability, complex stability, and catalytic activity. For example, replacing one or more tert-butyl groups with smaller alkyl groups or aryl groups can alter the cone angle and electronic donating ability of the phosphine. [, , , ]

Q13: What is known about the stability of tert-butylphosphane and its derivatives?

A13: tert-Butylphosphane, like many phosphines, is air-sensitive and prone to oxidation. Proper handling techniques and storage under an inert atmosphere are crucial to prevent degradation. The stability of its derivatives, such as metal complexes and phosphorylated compounds, varies depending on the specific structure and substituents. [, ]

Q14: Are there any specific formulation strategies to improve the stability or handling of tert-butylphosphane-based compounds?

A14: While specific formulation strategies are not extensively discussed in the provided research, general approaches to enhance the stability of air-sensitive compounds like tert-butylphosphane and its derivatives often involve handling and storage under an inert atmosphere (e.g., nitrogen or argon). For metal complexes, the choice of counterions and solvents can influence stability and reactivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)